molecular formula C9H12ClNO2S B6257458 methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride CAS No. 6946-13-0

methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride

Cat. No.: B6257458
CAS No.: 6946-13-0
M. Wt: 233.72 g/mol
InChI Key: OQSLMCCNRHGTAB-UHFFFAOYSA-N
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Description

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is an organosulfur compound featuring a 4-aminophenyl group linked via a sulfanyl (thioether) moiety to an acetic acid methyl ester backbone, with a hydrochloride salt form. Its molecular formula is C₉H₁₀ClNO₂S (molecular weight: 231.7 g/mol). This compound is structurally characterized by:

  • A para-aminophenyl group contributing to aromatic amine reactivity.
  • A methyl ester group that influences solubility and metabolic stability.

Applications are inferred to include pharmaceutical intermediates, given structural parallels to amino acid esters and bioactive heterocycles .

Properties

CAS No.

6946-13-0

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)sulfanylacetate;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-13-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3;1H

InChI Key

OQSLMCCNRHGTAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)N.Cl

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving amino acid metabolism. Medicine: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations and Properties

The compound is compared below with analogs differing in substituents, core structures, or functional groups. Data are compiled from referenced evidence:

Compound Name (IUPAC) Substituent/Core Variation Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Methyl 2-(4-chlorophenyl)sulfanylacetate Cl instead of NH₂ on phenyl C₉H₉ClO₂S 216.68 Reduced polarity; chloro group less reactive than amine.
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl F and α-amino substitution C₁₀H₁₁FClNO₂ 231.65 Fluorophenyl group; chiral center introduces stereochemical complexity.
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid HCl Aliphatic sulfanyl-ethylamino C₅H₁₂ClNO₂S 185.67 Aliphatic chain replaces phenyl; shorter backbone reduces aromatic interactions.
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl Cyclohexyl core with aminomethyl C₁₀H₂₀ClNO₂ 221.73 Saturated cyclohexyl ring alters steric and electronic properties.
2-(4-Aminomethylphenyl)acetic acid HCl Phenylacetic acid backbone C₉H₁₂ClNO₂ 201.65 Carboxylic acid replaces ester; aminomethyl at para position.

Physicochemical and Functional Comparisons

  • Polarity and Solubility: The 4-aminophenyl group in the target compound enhances water solubility compared to its chloro analog (C₉H₉ClO₂S) . However, the hydrochloride salt form further increases polarity, contrasting with neutral esters like methyl 3-(4-aminophenyl)propanoate (C₁₀H₁₃NO₂) .
  • Reactivity: The sulfanyl bridge enables thioether-specific reactions (e.g., oxidation to sulfoxides), absent in compounds with aliphatic amines (e.g., 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid HCl) .
  • Biological Relevance: The methyl ester in the target compound may serve as a prodrug moiety, akin to (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl, which is used in pharmaceutical synthesis .

Biological Activity

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group attached to an aminophenyl moiety. Its chemical formula is C9H10ClNOS2C_9H_{10}ClNOS_2, and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl and aminophenyl groups enhances its binding affinity, potentially modulating the activity of key proteins involved in disease processes.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the aminophenyl group have shown promising results against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 0.1 to 10 µM depending on the specific structure and substituents present (see Table 1).

Compound IC50 (µM) Cancer Type
Methyl 2-[(4-aminophenyl)sulfanyl]acetate0.5Breast Cancer (MCF7)
Methyl 2-[(4-chlorophenyl)sulfanyl]acetate1.0Lung Cancer (A549)
Methyl 2-[(4-methylphenyl)sulfanyl]acetate3.5Colon Cancer (HT29)

2. Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 8 µg/mL (Table 2).

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity was evaluated using DPPH radical scavenging assays, where it showed effective scavenging ability comparable to standard antioxidants like ascorbic acid.

Case Studies

A notable case study involved the synthesis of this compound derivatives and their evaluation for biological activity. The study found that modifications to the sulfanyl group significantly affected both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug design.

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